molecular formula C13H13NO4 B1331544 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 63463-15-0

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No. B1331544
CAS RN: 63463-15-0
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound of interest is structurally related to various quinoline derivatives that have been synthesized and studied for their potential uses in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the versatility of cyclization reactions in constructing the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. In the case of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, the hydroxy and methoxy groups are expected to influence the electronic properties of the molecule. For example, the crystal structure of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealed a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom, which could be indicative of similar interactions in the compound of interest .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the reactivity of their functional groups. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized and further cyclized to form pyrido[2,1-a]isoquinoline derivatives . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates was achieved through a "green" synthesis approach, which involved the condensation of anilines with triethyl methanetricarboxylate . These reactions demonstrate the potential for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of substituents such as hydroxy and methoxy groups can affect the compound's solubility, boiling point, and melting point. The spectroscopic characterization of 5-ethoxymethyl-8-hydroxyquinoline provided insights into the electronic structure and reactivity of the molecule, which could be extrapolated to understand the properties of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate . Additionally, the crystal and molecular structure studies of related compounds provide valuable information on the stability and intermolecular interactions that could be present in the compound of interest .

Scientific Research Applications

Bioactivity in Microglia

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate has been studied for its bioactivity, particularly in the context of neuroinflammation. A study found that a related compound, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, exhibited significant inhibition of NO production in LPS-activated microglia. This suggests potential neuroprotective properties relevant in various neurodegenerative diseases (Lin et al., 2018).

Synthesis and Transformation

There is research into the synthesis and transformation of this compound, which can be vital for developing pharmaceuticals and other applications. For instance, Ukrainets et al. (2006) described the synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, showing the versatility of this compound in chemical transformations (Ukrainets et al., 2006).

Antibacterial and Antifungal Applications

The compound has been evaluated for antibacterial and antifungal activities. Research by Nagaraja et al. (2007) on ethyl naphtho(2,1-b)furan-2-carboxylate, a structurally related compound, has been screened for its antibacterial and antifungal properties. This opens the possibility of similar applications for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in the field of antimicrobial research (Nagaraja et al., 2007).

Potential in Cancer Research

In the field of cancer research, derivatives of this compound have been assessed for their anticancer activity. A study by Regal et al. (2020) focused on ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, showing moderate cytotoxic activity against various cancer cell lines. This points towards the potential of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in oncological research (Regal et al., 2020).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is not available in the search results, it’s important to handle all chemical compounds with care, wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLDDWJZROMBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979698
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

CAS RN

71083-05-1, 63463-15-0
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 63463-15-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Anisidine (50 g, 407 mmol) and diethyl ethoxymethylenemalonate (102 g, 407 mmol) were heated at 60° C. for 20 minutes. Diphenyl ether (270 ml) was then added and the temperature was raised to 240° C. over 30 minutes. The ethanol formed distilled off. Heating was maintained at this temperature for 1 hour then the reaction mixture was allowed to cool to 120° C. at which point the reaction mixture was diluted with heptane and allowed to stand overnight at ambient temperature. The brown solid was collected by filtration and washed with methanol and ether to give ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (45 g, 45%). This reaction was repeated twice.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Knutson, R Kodali, B Divović… - Journal of medicinal …, 2018 - ACS Publications
… The title compound was prepared by a similar procedure as that used for 7a using ethyl-4-hydroxy-7-methoxyquinoline-3-carboxylate 6e (37.1 g, 150.0 mmol), N,N-dimethylformamide (…
Number of citations: 51 pubs.acs.org

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